5-Bromobenzofuran-2-carboxamide
Overview
Description
5-Bromobenzofuran-2-carboxamide: is an organic compound with the molecular formula C9H6BrNO2 It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring
Mechanism of Action
Target of Action
5-Bromobenzofuran-2-carboxamide is a derivative of benzofuran, a compound that has been found to have a wide range of biological and pharmacological applications Benzofuran derivatives have been reported to act on various clinically approved targets .
Mode of Action
Benzofuran derivatives are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Benzofuran derivatives have been found to have extensive potential in various biological activities
Result of Action
Benzofuran derivatives have been reported to have a wide array of biological activities, including antimicrobial properties
Biochemical Analysis
Biochemical Properties
It is known that benzofuran derivatives, a class of compounds to which 5-Bromobenzofuran-2-carboxamide belongs, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Cellular Effects
Benzofuran derivatives have been shown to have significant effects on various types of cells and cellular processes . For instance, some benzofuran derivatives have been found to have anti-cancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromobenzofuran-2-carboxamide typically involves the following steps:
Formation of Benzofuran-2-carboxylic Acid Derivative: The starting material, benzofuran-2-carboxylic acid, is reacted with thionyl chloride in anhydrous toluene to form benzofuran-2-carbonyl chloride.
Amidation Reaction: The benzofuran-2-carbonyl chloride is then reacted with ammonium hydroxide in water at low temperatures (ice-cold conditions) to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature control, solvent selection, and purification techniques, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Bromobenzofuran-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Amidation and Esterification: The carboxamide group can participate in amidation and esterification reactions to form amides and esters, respectively.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Products: Various substituted benzofuran derivatives.
Oxidation Products: Benzofuran-2-carboxylic acid derivatives.
Reduction Products: Benzofuran-2-amine derivatives.
Scientific Research Applications
Chemistry: 5-Bromobenzofuran-2-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: The compound has shown potential in biological studies due to its structural similarity to bioactive benzofuran derivatives. It is investigated for its antimicrobial, anticancer, and antiviral properties .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are explored for their potential as therapeutic agents and crop protection chemicals.
Comparison with Similar Compounds
Benzofuran-2-carboxamide: Lacks the bromine atom at the 5-position.
5-Chlorobenzofuran-2-carboxamide: Contains a chlorine atom instead of bromine.
5-Iodobenzofuran-2-carboxamide: Contains an iodine atom instead of bromine.
Uniqueness: 5-Bromobenzofuran-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets and potentially increasing its efficacy in therapeutic applications .
Properties
IUPAC Name |
5-bromo-1-benzofuran-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOHEOKELADMTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(O2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368838 | |
Record name | 5-Bromobenzofuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35351-21-4 | |
Record name | 5-Bromo-2-benzofurancarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35351-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromobenzofuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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